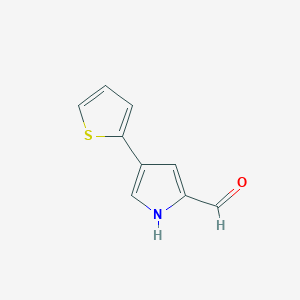
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial is a complex organic compound characterized by its unique structure featuring multiple triple bonds. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial typically involves multi-step organic reactions. One common method includes the coupling of appropriate diynes under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, resulting in a range of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.
Substitution: Catalysts such as palladium or copper are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
科学研究应用
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s reactivity makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new biochemical tools.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound’s unique properties make it useful in the development of advanced materials and nanotechnology applications.
作用机制
The mechanism by which 4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial exerts its effects involves its ability to participate in various chemical reactions. The multiple triple bonds in its structure make it highly reactive, allowing it to interact with a wide range of molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the behavior of the compound in different environments.
相似化合物的比较
Similar Compounds
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedinitrile: This compound is similar in structure but contains nitrile groups instead of aldehyde groups.
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynediamine: Another similar compound, differing by the presence of amine groups.
Uniqueness
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial is unique due to its specific arrangement of triple bonds and aldehyde groups. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthetic chemistry and materials science.
属性
CAS 编号 |
823813-80-5 |
|---|---|
分子式 |
C12H4O2 |
分子量 |
180.16 g/mol |
IUPAC 名称 |
4-penta-1,4-diyn-3-ylidenehepta-2,5-diynedial |
InChI |
InChI=1S/C12H4O2/c1-3-11(4-2)12(7-5-9-13)8-6-10-14/h1-2,9-10H |
InChI 键 |
MIBDWVRIIYUEJY-UHFFFAOYSA-N |
规范 SMILES |
C#CC(=C(C#CC=O)C#CC=O)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[Phenyl(2,4,6-trimethylbenzoyl)phosphoryl]prop-2-en-1-one](/img/structure/B14233708.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)


![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)

![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)

![N~1~-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14233747.png)
![2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14233753.png)
